Cas no 2680701-83-9 (2-(2-Bromo-4-fluorophenyl)-2-(2,2,2-trifluoroacetamido)propanoic acid)

2-(2-Bromo-4-fluorophenyl)-2-(2,2,2-trifluoroacetamido)propanoic acid structure
2680701-83-9 structure
商品名:2-(2-Bromo-4-fluorophenyl)-2-(2,2,2-trifluoroacetamido)propanoic acid
CAS番号:2680701-83-9
MF:C11H8BrF4NO3
メガワット:358.083736419678
CID:5624699
PubChem ID:165937512

2-(2-Bromo-4-fluorophenyl)-2-(2,2,2-trifluoroacetamido)propanoic acid 化学的及び物理的性質

名前と識別子

    • 2-(2-bromo-4-fluorophenyl)-2-(2,2,2-trifluoroacetamido)propanoic acid
    • 2680701-83-9
    • EN300-28299456
    • 2-(2-Bromo-4-fluorophenyl)-2-(2,2,2-trifluoroacetamido)propanoic acid
    • インチ: 1S/C11H8BrF4NO3/c1-10(9(19)20,17-8(18)11(14,15)16)6-3-2-5(13)4-7(6)12/h2-4H,1H3,(H,17,18)(H,19,20)
    • InChIKey: QXSAIEBTPFPZBC-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=C(C=CC=1C(C(=O)O)(C)NC(C(F)(F)F)=O)F

計算された属性

  • せいみつぶんしりょう: 356.96237g/mol
  • どういたいしつりょう: 356.96237g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 7
  • 重原子数: 20
  • 回転可能化学結合数: 3
  • 複雑さ: 404
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 66.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.9

2-(2-Bromo-4-fluorophenyl)-2-(2,2,2-trifluoroacetamido)propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28299456-0.5g
2-(2-bromo-4-fluorophenyl)-2-(2,2,2-trifluoroacetamido)propanoic acid
2680701-83-9 95.0%
0.5g
$974.0 2025-03-19
Enamine
EN300-28299456-0.1g
2-(2-bromo-4-fluorophenyl)-2-(2,2,2-trifluoroacetamido)propanoic acid
2680701-83-9 95.0%
0.1g
$892.0 2025-03-19
Enamine
EN300-28299456-10.0g
2-(2-bromo-4-fluorophenyl)-2-(2,2,2-trifluoroacetamido)propanoic acid
2680701-83-9 95.0%
10.0g
$4360.0 2025-03-19
Enamine
EN300-28299456-2.5g
2-(2-bromo-4-fluorophenyl)-2-(2,2,2-trifluoroacetamido)propanoic acid
2680701-83-9 95.0%
2.5g
$1988.0 2025-03-19
Enamine
EN300-28299456-10g
2-(2-bromo-4-fluorophenyl)-2-(2,2,2-trifluoroacetamido)propanoic acid
2680701-83-9
10g
$4360.0 2023-09-07
Enamine
EN300-28299456-1g
2-(2-bromo-4-fluorophenyl)-2-(2,2,2-trifluoroacetamido)propanoic acid
2680701-83-9
1g
$1014.0 2023-09-07
Enamine
EN300-28299456-1.0g
2-(2-bromo-4-fluorophenyl)-2-(2,2,2-trifluoroacetamido)propanoic acid
2680701-83-9 95.0%
1.0g
$1014.0 2025-03-19
Enamine
EN300-28299456-0.25g
2-(2-bromo-4-fluorophenyl)-2-(2,2,2-trifluoroacetamido)propanoic acid
2680701-83-9 95.0%
0.25g
$933.0 2025-03-19
Enamine
EN300-28299456-5g
2-(2-bromo-4-fluorophenyl)-2-(2,2,2-trifluoroacetamido)propanoic acid
2680701-83-9
5g
$2940.0 2023-09-07
Enamine
EN300-28299456-5.0g
2-(2-bromo-4-fluorophenyl)-2-(2,2,2-trifluoroacetamido)propanoic acid
2680701-83-9 95.0%
5.0g
$2940.0 2025-03-19

2-(2-Bromo-4-fluorophenyl)-2-(2,2,2-trifluoroacetamido)propanoic acid 関連文献

2-(2-Bromo-4-fluorophenyl)-2-(2,2,2-trifluoroacetamido)propanoic acidに関する追加情報

2-(2-Bromo-4-fluorophenyl)-2-(2,2,2-trifluoroacetamido)propanoic acid (CAS No. 2680701-83-9): An Overview

2-(2-Bromo-4-fluorophenyl)-2-(2,2,2-trifluoroacetamido)propanoic acid (CAS No. 2680701-83-9) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a brominated and fluorinated aromatic ring and a trifluoroacetamido group. These structural elements contribute to its potential biological activities and make it a valuable candidate for various applications in drug discovery and development.

The chemical structure of 2-(2-Bromo-4-fluorophenyl)-2-(2,2,2-trifluoroacetamido)propanoic acid is particularly noteworthy due to its multifunctional nature. The presence of the bromine and fluorine atoms on the aromatic ring can influence the compound's electronic properties and lipophilicity, which are crucial factors in determining its pharmacokinetic and pharmacodynamic profiles. Additionally, the trifluoroacetamido group introduces further complexity, potentially enhancing the compound's stability and reactivity.

Recent studies have explored the potential therapeutic applications of 2-(2-Bromo-4-fluorophenyl)-2-(2,2,2-trifluoroacetamido)propanoic acid. One area of interest is its activity as an inhibitor of specific enzymes involved in various disease pathways. For instance, research has shown that this compound exhibits potent inhibitory effects on certain kinases, which are key regulators of cellular signaling pathways implicated in cancer and inflammatory diseases. This makes it a promising lead for the development of novel therapeutic agents.

In addition to its enzymatic inhibition properties, 2-(2-Bromo-4-fluorophenyl)-2-(2,2,2-trifluoroacetamido)propanoic acid has also been investigated for its potential as an antiviral agent. Studies have demonstrated that this compound can effectively inhibit the replication of several viral strains, including those responsible for influenza and hepatitis. The mechanism of action appears to involve interference with viral entry or replication processes, making it a valuable candidate for further development in antiviral therapy.

The synthesis of 2-(2-Bromo-4-fluorophenyl)-2-(2,2,2-trifluoroacetamido)propanoic acid has been optimized through various synthetic routes to improve yield and purity. One common approach involves the reaction of 4-fluoro-3-bromobenzaldehyde with 1-amino-1-trifluoromethylcyclopropane carboxylic acid followed by subsequent derivatization steps. These synthetic methods have been refined to ensure high efficiency and scalability, making it feasible for large-scale production in pharmaceutical settings.

The physicochemical properties of 2-(2-Bromo-4-fluorophenyl)-2-(2,2,2-trifluoroacetamido)propanoic acid have also been extensively characterized. It is a white crystalline solid with a molecular weight of approximately 375 g/mol. The compound is soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), but exhibits limited solubility in water. This solubility profile is advantageous for formulation purposes, allowing for the development of stable drug formulations suitable for various routes of administration.

In preclinical studies, 2-(2-Bromo-4-fluorophenyl)-2-(2,2,2-trifluoroacetamido)propanoic acid has shown promising safety profiles. Toxicity assessments in animal models have indicated that the compound is well-tolerated at therapeutic doses with minimal adverse effects. These findings support its potential for further clinical evaluation.

Clinical trials are currently underway to assess the efficacy and safety of 2-(2-Bromo-4-fluorophenyl)-2-(2,2,2-trifluoroacetamido)propanoic acid in human subjects. Early phase trials have focused on evaluating its pharmacokinetic properties and dose-ranging studies to determine optimal dosing regimens. Preliminary results have been encouraging, with the compound demonstrating favorable pharmacokinetic parameters and acceptable safety profiles.

The future prospects for 2-(2-Bromo-4-fluorophenyl)-2-(2,2,2-trifluoroacetamido)propanoic acid are promising. Ongoing research aims to further elucidate its mechanisms of action and explore its potential applications in treating a broader range of diseases. Additionally, efforts are being made to optimize its chemical structure to enhance its therapeutic index and reduce any potential side effects.

In conclusion, 2-(2-Bromo-4-fluorophenyl)-2-(2,2,2-trifluoroacetamido)propanoic acid (CAS No. 2680701-83-9) represents a significant advancement in the field of medicinal chemistry. Its unique structural features and diverse biological activities make it a valuable candidate for drug discovery and development. As research continues to uncover new insights into its properties and potential applications, this compound holds great promise for contributing to the advancement of healthcare.

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